
Fosphenytoin (disodium)
Propiedades
Fórmula molecular |
C16H13N2Na2O6P |
---|---|
Peso molecular |
406.24 g/mol |
Nombre IUPAC |
disodium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl phosphate |
InChI |
InChI=1S/C16H15N2O6P.2Na/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;;/h1-10H,11H2,(H,17,20)(H2,21,22,23);;/q;2*+1/p-2 |
Clave InChI |
GQPXYJNXTAFDLT-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=CC=CC=C3.[Na+].[Na+] |
Origen del producto |
United States |
Descripción
Chemical Structure and Physicochemical Properties of Fosphenytoin Disodium
Molecular Composition and Structural Characterization
IUPAC Nomenclature and Molecular Formula
Fosphenytoin disodium is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as disodium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl phosphate . Its molecular formula, C₁₆H₁₃N₂Na₂O₆P , reflects the incorporation of two sodium ions, a phosphate ester group, and a diphenylimidazolidinedione backbone. The anhydrous form has a molecular weight of 406.24 g/mol , while the hydrated variant (C₁₆H₁₅N₂Na₂O₇P) weighs 424.26 g/mol due to the addition of one water molecule.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₃N₂Na₂O₆P (anhydrous) | |
Molecular Weight | 406.24 g/mol (anhydrous) | |
IUPAC Name | Disodium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl phosphate |
Crystallographic Analysis and Stereochemical Configuration
Crystallographic studies reveal that fosphenytoin disodium forms white crystalline solids when purified from acetone or water-ethanol-acetone mixtures. The anhydrous form softens at 220°C , while the hydrated variant exhibits a melting point range of 173–176.5°C . X-ray diffraction data confirm the absence of stereocenters, rendering the compound achiral . The sodium ions coordinate with the phosphate oxygens, stabilizing the ionic structure and enhancing aqueous solubility.
Comparative Structural Analysis with Phenytoin
Structurally, fosphenytoin disodium differs from phenytoin (5,5-diphenylhydantoin) through the addition of a phosphate ester group at the N3 position of the imidazolidinedione ring. This modification replaces phenytoin’s hydroxyl group with a phosphoryloxymethyl moiety, converting the sparingly soluble parent drug (water solubility: ~20 µg/mL) into a highly soluble prodrug (water solubility: 81 mg/mL). The phosphate group also introduces two sodium counterions, further enhancing ionic character.
Solubility and Stability Profiles
pH-Dependent Aqueous Solubility Mechanisms
Fosphenytoin disodium exhibits exceptional aqueous solubility (81 mg/mL at 25°C ), attributable to its ionic phosphate group and sodium counterions. The compound remains fully ionized across physiological pH ranges, with a saturated solution pH of ~9 . Solubility remains consistent in dimethyl sulfoxide (DMSO) but diminishes in ethanol due to reduced dielectric constant.
Solvent | Solubility (25°C) | pH (Saturated Solution) |
---|---|---|
Water | 81 mg/mL | 9.0 |
DMSO | 81 mg/mL | - |
Ethanol | Insoluble | - |
Thermal and Photolytic Degradation Pathways
Thermal degradation studies indicate stability at room temperature but susceptibility to decomposition above 200°C , with the hydrated form softening at 220°C. Photolytic degradation pathways remain less characterized, though the conjugated imidazolidinedione system suggests potential sensitivity to UV light. Hydrolysis of the phosphate ester bond occurs enzymatically in vivo to release phenytoin, but this process is minimal under controlled storage conditions.
Métodos De Preparación
Synthetic Pathways for Fosphenytoin Disodium
Methylolation of Phenytoin
The synthesis begins with the reaction of phenytoin (5,5-diphenylhydantoin) with formaldehyde under controlled alkaline conditions. This step produces 3-methylol-phenytoin, a critical intermediate. The patent CN106279279A specifies using a 37% formaldehyde aqueous solution mixed with ethanol (1:5 v/v) at 20–30°C for 25–30 hours. This solvent system enhances reaction homogeneity while minimizing side reactions. The resulting 3-methylol-phenytoin is isolated via filtration and dried under reduced pressure, achieving a molar yield of 90–91%.
Phosphorylation Reaction
The second stage involves phosphorylation of 3-methylol-phenytoin using 1,2,4-triazole and phosphorus oxychloride (POCl₃). In a dichloromethane solvent system, triethylamine acts as a base to neutralize HCl generated during the reaction. The patent describes maintaining temperatures between -10°C and 20°C to prevent thermal degradation. Key stoichiometric ratios include:
- 1,2,4-Triazole : 1.6 equivalents relative to phenytoin
- POCl₃ : 1.1 equivalents
- Triethylamine : 2.9 equivalents
After 1–5 hours of reaction, sodium carbonate adjusts the pH to 7.5–9.0, precipitating the crude fosphenytoin disodium product.
Crystallization and Purification
Crude fosphenytoin disodium is purified through recrystallization using water-miscible solvents. Ethanol or acetone induces crystallization at 0–5°C, yielding a final product with >99.9% purity. The patent emphasizes dual-solvent systems (e.g., water-acetone) to remove residual 3-methylol-phenytoin, reducing impurities to <0.03% compared to 1.1% in earlier methods.
Table 1: Optimization Parameters for Key Synthesis Steps
Step | Conditions | Yield | Purity |
---|---|---|---|
Methylolation | 37% formaldehyde, 25°C, 28h | 90.1% | 99.2% |
Phosphorylation | POCl₃, -5°C, 2h | 93.5% | 99.4% |
Crystallization | Ethanol/water (3:1), 0°C | 85.6% | 99.95% |
Process Optimization and Yield Enhancement
Solvent System Innovations
Replacing traditional propylene glycol-based systems with ethanol-water mixtures eliminates cardiovascular risks associated with propylene glycol. The patent’s use of dichloromethane-triethylamine in phosphorylation improves reaction kinetics while reducing byproduct formation.
Quality Control and Analytical Methods
Impurity Profiling
High-performance liquid chromatography (HPLC) with UV detection at 220 nm quantifies residual 3-methylol-phenytoin and phosphorylated byproducts. The patent reports impurity levels of 0.02–0.03%, complying with FDA thresholds of <0.1%.
Stability Studies
Fosphenytoin disodium exhibits stability in 0.9% saline and 5% dextrose at concentrations of 1.5–25 mg phenytoin equivalents/mL. However, the FDA mandates additional validation for extreme concentrations, emphasizing the need for method revalidation using modern chromatographic techniques.
Table 2: Stability Profile in Different Solutions
Solution | Concentration (mg/mL) | Stability Period | Degradation Products |
---|---|---|---|
0.9% Saline | 7.5–15 | 24h at 25°C | <0.5% phenytoin |
5% Dextrose | 10–20 | 12h at 25°C | 0.8% phenytoin |
Comparative Analysis with Prior Methods
Regulatory and Manufacturing Considerations
USP Monograph Compliance
The FDA highlights discrepancies between commercial fosphenytoin formulations and USP standards for pH (USP: 8.0–9.0 vs. product: 7.5–8.5) and phenytoin limits (USP: <1% vs. product: <0.5%). Manufacturers must collaborate with USP to revise monographs, ensuring alignment with modern synthesis protocols.
Particulate Control
Risk mitigation strategies include in-line filtration (0.22 µm) during vial filling and lyophilization to minimize particulate contamination. Current good manufacturing practices (cGMP) require in-process controls for reaction pH, temperature, and solvent residues.
Análisis De Reacciones Químicas
Hydrolysis to Phenytoin
The primary chemical reaction involves enzymatic hydrolysis to release phenytoin, its active metabolite:
Reaction :
Parameter | Value/Outcome | Source |
---|---|---|
Conversion half-life (IV/IM) | 15 minutes | |
Molar equivalence | 1 mmol fosphenytoin → 1 mmol phenytoin | |
Key enzyme | Alkaline phosphatases |
This hydrolysis occurs rapidly in blood and tissues, enabling quick bioavailability of phenytoin for anticonvulsant effects .
Formaldehyde Metabolism
Formaldehyde, a byproduct of fosphenytoin hydrolysis, undergoes further enzymatic processing:
Metabolite | Pathway | Clinical Relevance | Source |
---|---|---|---|
Formate | Folate-dependent oxidation | Accumulation rare under therapeutic doses | |
Phosphate | Renal excretion | No significant toxicity observed |
Formate levels remain subtoxic (<10 μg/mL) with standard dosing due to efficient hepatic metabolism .
Protein Binding Interactions
Fosphenytoin and phenytoin exhibit dynamic plasma protein binding:
Parameter | Fosphenytoin | Phenytoin | Source |
---|---|---|---|
Plasma protein binding | 95–99% (albumin) | 88–92% (albumin) | |
Displacement effect | Saturates binding sites, reducing phenytoin binding by ~30% | Observed during infusion |
This saturation kinetics necessitate careful monitoring of free phenytoin levels during prolonged infusions .
Stability and Degradation
Fosphenytoin disodium demonstrates pH-dependent stability:
Condition | Stability Outcome | Source |
---|---|---|
Aqueous solution (pH 8.5–9.5) | Stable for 24 hours at 25°C | |
Acidic environments (pH <7) | Accelerated hydrolysis to phenytoin |
Degradation products include phenytoin and inorganic phosphate, requiring storage at controlled pH (8.5–9.5) .
Synthetic Reaction Pathways
The synthesis of fosphenytoin disodium involves:
Reagent | Role | Purity Outcome | Source |
---|---|---|---|
Chloromethyl phosphate | Phosphorylating agent | ≥98% (HPLC) | |
Sodium hydroxide | Neutralization | Hydrate formation |
The final product is typically isolated as a hydrate (C
H
N
Na
O
P·xH
O) with confirmed structure via NMR and X-ray crystallography .
Pharmacokinetic Data from Clinical Studies
A 2023 bioequivalence study compared fosphenytoin formulations :
Parameter (IV dose) | CE-Fosphenytoin | Generic Fosphenytoin | Phenytoin Sodium |
---|---|---|---|
C | |||
(μg/mL) | 18.2 ± 3.1 | 19.1 ± 3.5 | 24.8 ± 4.2 |
AUC | |||
(μg·h/mL) | 345 ± 58 | 338 ± 61 | 327 ± 54 |
Free phenytoin (%) | 12.4 ± 2.1 | 11.9 ± 1.8 | 9.8 ± 1.5 |
CE-fosphenytoin showed equivalent conversion kinetics to phenytoin with improved tolerability over phenytoin sodium .
This comprehensive profile confirms fosphenytoin disodium’s predictable reactivity and metabolism, underpinning its clinical utility as a phenytoin prodrug.
Aplicaciones Científicas De Investigación
Fosphenytoin disodium is a water-soluble prodrug of phenytoin, an antiepileptic medication . Marketed under the brand name Cerebyx, fosphenytoin is administered intravenously as an anticonvulsant, anti-epileptic, and antiarrhythmic agent [1, 9].
Medical Applications of Fosphenytoin
Fosphenytoin is approved for short-term treatment of epilepsy when phenytoin administration is not feasible . This includes conditions such as status epilepticus, repeated seizures, vomiting, or when the patient is unalert .
Indications
- Generalized tonic-clonic status epilepticus
- Prevention and treatment of seizures during neurosurgery
- Short-term substitution for oral phenytoin when oral administration is not possible in patients aged two years and older
Administration
Fosphenytoin is administered parenterally, with its active metabolite being phenytoin . Fosphenytoin sodium injection gives a rate and extent of phenytoin systemic availability similar to that of a 50 mg/min phenytoin sodium infusion .
Advantages of Fosphenytoin over Phenytoin
Fosphenytoin is better tolerated than phenytoin sodium when administered intravenously . Fosphenytoin sodium injection-treated patients experienced fewer infusion disruptions and a shorter infusion period compared to phenytoin-treated patients . Infusion disruptions in fosphenytoin sodium injection-treated patients were primarily due to systemic burning, pruritus, and/or paresthesia, while those in phenytoin-treated patients were primarily due to pain and burning at the infusion site .
Dosage and Administration
A dose of 15 to 20 mg PE/kg of fosphenytoin sodium injection infused at 100 to 150 mg PE/min yields plasma free phenytoin concentrations over time that approximate those achieved when an equivalent dose of phenytoin sodium is administered at 50 mg/min .
Special Populations
Due to an increased fraction of unbound phenytoin in patients with renal or hepatic disease, or in those with hypoalbuminemia, the interpretation of total phenytoin plasma concentrations should be made with caution . Unbound phenytoin concentrations may be more useful in these patient populations .
Contraindications
Fosphenytoin sodium injection should be immediately discontinued and not re-administered in patients with acute hepatotoxicity .
Side Effects
Side effects are similar to intravenous phenytoin and include hypotension, cardiac arrhythmias, CNS adverse events (nystagmus, dizziness, sedation/somnolence, ataxia and stupor), and local dermatological reactions . Purple glove syndrome probably occurs with fosphenytoin but possibly at lower frequency than with intravenous phenytoin . Fosphenytoin can cause hyperphosphatemia in end-stage renal failure patients .
Hematopoietic Complications
Hematopoietic complications, some fatal, have occasionally been reported in association with the administration of phenytoin . These include thrombocytopenia, leukopenia, granulocytopenia, agranulocytosis, and pancytopenia with or without bone marrow suppression .
Hypersensitivity Syndrome
Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), also known as Multiorgan hypersensitivity, has been reported in patients taking antiepileptic drugs, including phenytoin and fosphenytoin sodium injection .
Carcinogenicity
Phenytoin and its sodium salt are reasonably anticipated to be human carcinogens based on sufficient evidence from studies in experimental animals . Phenytoin as its sodium salt caused lymphoma and leukemia in mice by two different routes of exposure .
Table of Fosphenytoin Characteristics
Case Studies
While specific, detailed case studies were not available in the provided search results, the following points are relevant:
Mecanismo De Acción
Fosphenytoin (disodium) exerts its effects by being converted to phenytoin in the body. Phenytoin acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . It blocks frequency-dependent, use-dependent, and voltage-dependent neuronal sodium channels, thereby limiting repetitive firing of action potentials . This mechanism helps to stabilize neuronal membranes and prevent the spread of seizure activity .
Comparación Con Compuestos Similares
Phenytoin
Pharmacokinetics and Administration
Parameter | Fosphenytoin | Phenytoin |
---|---|---|
Solubility | Water-soluble | Requires alkaline solvent (pH 12) |
Administration Routes | IV, IM | IV only |
Conversion | Prodrug (converted to phenytoin) | Directly active |
Infusion Rate | Up to 150 mg PE/min | ≤50 mg/min |
Time to Therapeutic Effect | ~15 minutes (conversion-dependent) | Immediate (direct administration) |
Efficacy
- Both drugs exhibit similar efficacy in SE treatment. A meta-analysis of 22 studies reported a 50.2% seizure cessation rate for phenytoin/fosphenytoin .
- A randomized trial in adults with convulsive SE showed phenytoin efficacy at 43.1% .
Clinical Preference
- Fosphenytoin is favored in the U.S. for its safety profile and IM compatibility, while phenytoin remains used in settings with cost constraints or familiarity .
Levetiracetam
Efficacy
- Adults: RCTs show comparable efficacy between levetiracetam (60–70%) and fosphenytoin (50–60%) .
- Pediatrics : A small RCT (n=61) reported higher seizure cessation with levetiracetam (94% vs. 69%), though the sample size limits generalizability .
Valproic Acid and Phenobarbital
Efficacy
Actividad Biológica
Fosphenytoin (disodium), a prodrug of phenytoin, is primarily used as an anticonvulsant medication. It is designed to improve the solubility and tolerability of phenytoin, particularly for intravenous (IV) and intramuscular (IM) administration. This article explores the biological activity of fosphenytoin, including its pharmacokinetics, mechanism of action, safety profile, and relevant case studies.
Fosphenytoin is converted into phenytoin in the body, which exerts its anticonvulsant effects by:
- Inhibition of Sodium Channels : Phenytoin stabilizes neuronal membranes by inhibiting sodium channels, thus reducing the spread of seizure activity and preventing seizure propagation .
- Enhancement of Sodium-Potassium ATPase Activity : This modulation aids in maintaining the resting membrane potential and reducing neuronal excitability .
- Reduction of Post-Tetanic Potentiation : By limiting excessive stimulation at synapses, fosphenytoin helps prevent the development of cortical seizure foci .
Pharmacokinetics
Fosphenytoin is rapidly absorbed and metabolized:
- Conversion Half-Life : The conversion from fosphenytoin to phenytoin occurs with a half-life of approximately 8 to 15 minutes .
- Bioavailability :
Table 1: Pharmacokinetic Parameters
Administration Route | Peak Time | Half-Life | Bioavailability |
---|---|---|---|
Intravenous | End of infusion | ~15 min | High |
Intramuscular | ~30 min | ~15 min | Complete |
Safety and Tolerability
Fosphenytoin has a favorable safety profile compared to traditional phenytoin:
- Adverse Events : Common side effects include dizziness, headache, pruritus, fatigue, and tremor . The incidence of injection site irritation is significantly lower with fosphenytoin than with phenytoin sodium .
- Clinical Trials : In studies involving neurosurgical patients, fosphenytoin was well tolerated with minimal adverse events reported (9% incidence) and no significant differences in seizure frequency compared to phenytoin sodium .
Case Studies and Research Findings
- Neurosurgical Patients Study :
- Neuroprotection in Ischemia :
- Bioavailability Comparison :
Q & A
Q. What are the critical physicochemical properties of fosphenytoin disodium that influence its pharmacokinetic profile in preclinical models?
Fosphenytoin disodium (C₁₆H₁₃N₂Na₂O₆P, MW 406.24) exhibits pH-dependent solubility: 142 mg/mL in water at 25°C . Its conversion to phenytoin in vivo occurs via phosphatase-mediated hydrolysis, which is rapid and pH-sensitive (optimal at physiological pH). Researchers must account for its hygroscopic nature (evident in hydrate forms, e.g., dihydrate mp 220°C) during storage and formulation . For stability studies, monitor degradation products like phenytoin-related compound B using HPLC with resolution ≥2.0 between peaks .
Q. How can researchers design assays to quantify fosphenytoin and its active metabolite phenytoin in biological matrices?
A validated HPLC-UV method uses a C18 column (mobile phase: acetonitrile-phosphate buffer, pH 3.0) with LLOQ = 0.1 µg/mL for both analytes. Calibration curves show linearity (R² > 0.997) across 0.1–40 µg/mL . For LC-MS/MS, use deuterated internal standards (e.g., phenytoin-d₁₀) to minimize matrix effects. Include system suitability tests (e.g., relative standard deviation <5% for retention times) per USP guidelines .
Q. What are the key considerations for selecting animal models to study fosphenytoin’s anticonvulsant efficacy?
Use maximal electroshock (MES) in mice (ED₅₀ = 16 mg/kg for fosphenytoin vs. 8 mg/kg for phenytoin) to mimic tonic-clonic seizures . Ensure strain-specific metabolism differences are accounted for (e.g., CYP450 polymorphisms in rats). Monitor plasma concentrations post-IV administration (Tₘₐₓ = 15–30 min) to correlate with efficacy .
Advanced Research Questions
Q. How can conflicting solubility data for fosphenytoin disodium (142 mg/mL vs. 100 mg/mL) be resolved in formulation studies?
The discrepancy arises from hydrate formation (dihydrate vs. anhydrous) and buffer composition (e.g., Tromethamine in commercial formulations) . Conduct differential scanning calorimetry (DSC) to identify hydrate phases and use Karl Fischer titration to quantify water content. For injectable formulations, optimize pH (8.6–9.0) to enhance solubility while minimizing precipitation .
Q. What experimental designs address fosphenytoin’s variable bioavailability in translational studies?
Use a crossover design in primates to compare IV vs. IM routes, measuring AUC₀–24 and Cₘₐₓ. Factor in prodrug conversion efficiency (e.g., 100% in humans vs. 85% in rodents) . For population pharmacokinetics, apply nonlinear mixed-effects modeling (NONMEM) to covariates like body weight and renal function.
Q. How do researchers analyze cost-effectiveness when transitioning from phenytoin to fosphenytoin in clinical trials?
Use incremental cost-effectiveness ratios (ICERs) from nurse-administered questionnaires on adverse events (e.g., injection-site reactions). In one study, ICER = $97 per complication avoided when replacing phenytoin with fosphenytoin . Incorporate Markov models to project long-term outcomes (e.g., reduced hospitalization costs due to fewer adverse events).
Methodological Guidance
What frameworks ensure rigor in formulating research questions about fosphenytoin’s mechanisms?
Apply PICO :
- Population : Status epilepticus patients.
- Intervention : IV fosphenytoin (20 mg PE/kg).
- Comparison : Phenytoin (equivalent dose).
- Outcome : Seizure cessation within 30 min. Use FINER criteria to evaluate feasibility (e.g., sample size ≥50 for 80% power) .
Q. How should researchers handle raw data from fosphenytoin pharmacokinetic studies?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.